Product packaging for 5-Acetyl-2,3-dihydrobenzo[b]furan(Cat. No.:CAS No. 90843-31-5)

5-Acetyl-2,3-dihydrobenzo[b]furan

Cat. No.: B196252
CAS No.: 90843-31-5
M. Wt: 162.18 g/mol
InChI Key: MMVUJVASBDVNGJ-UHFFFAOYSA-N
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Description

5-Acetyl-2,3-dihydrobenzo[b]furan (CAS 90843-31-5) is a high-purity benzofuran derivative that serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol, is characterized as a white to light yellow crystalline solid . Its key physical properties include a melting point of 56-59 °C and a boiling point of 308.6 °C at 760 mmHg, which are critical for researchers to consider during reaction planning and purification . The acetyl substituent on the dihydrobenzofuran ring system makes it a valuable precursor for the synthesis of more complex molecules. It has been utilized in the synthesis of oxime derivatives and has been identified as a key intermediate in the development of novel therapeutic agents, such as a series of (E)-4-oxo-2-crotonamide derivatives that have shown promising in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) . As a heterocyclic building block, it is increasingly widely used across various fields of chemical research . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet (SDS). It may cause skin and eye irritation and be harmful if swallowed or inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B196252 5-Acetyl-2,3-dihydrobenzo[b]furan CAS No. 90843-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVUJVASBDVNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238304
Record name 1-(2,3-Dihydro-5-benzofuranyl)ethanone
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90843-31-5
Record name 1-(2,3-Dihydro-5-benzofuranyl)ethanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-5-benzofuranyl)ethanone
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Record name 90843-31-5
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Synthetic Methodologies for 5 Acetyl 2,3 Dihydrobenzo B Furan and Its Derivatives

Classical Synthetic Routes

Classical methods for synthesizing 5-Acetyl-2,3-dihydrobenzo[b]furan and its derivatives often involve multi-step processes that have been well-established in organic chemistry. These routes include electrophilic aromatic substitution, rearrangement reactions, and cyclization strategies.

A primary and direct method for introducing an acetyl group onto the 2,3-dihydrobenzofuran (B1216630) ring is through the Friedel-Crafts acylation. sigmaaldrich.com This electrophilic aromatic substitution reaction involves treating the parent heterocycle with an acylating agent, such as acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. sigmaaldrich.combyjus.com The reaction selectively introduces the acetyl group at the 5-position of the aromatic ring due to the directing effects of the cyclic ether.

A specific reported synthesis involves the reaction of 2,3-dihydrobenzofuran with acetic anhydride and anhydrous aluminum chloride in a solvent like carbon disulfide. prepchem.com The mixture is heated to reflux to drive the reaction to completion, resulting in the formation of this compound. prepchem.com

Table 1: Reaction Parameters for Friedel-Crafts Acylation

Reactant Reagent Catalyst Solvent Condition Product

Data derived from a representative synthesis. prepchem.com

The Friedel-Crafts acylation is critically dependent on the use of a strong Lewis acid catalyst. nih.govwikipedia.org Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation. byjus.comprepchem.com The mechanism involves the formation of a complex between the Lewis acid and the acylating agent (acetic anhydride or acetyl chloride). sigmaaldrich.com This complexation generates a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich aromatic ring of 2,3-dihydrobenzofuran. sigmaaldrich.combyjus.com The reaction is typically completed by an aqueous workup, which destroys the catalyst-ketone complex to yield the final product. wikipedia.org Because the resulting ketone product can form a stable complex with the Lewis acid, a stoichiometric amount of the catalyst is often required. wikipedia.org

Other Lewis acids, such as FeCl₃, BF₃, and SnCl₄, can also be used to catalyze Friedel-Crafts reactions, though their efficacy may vary depending on the specific substrates and reaction conditions. nih.gov

The Claisen rearrangement offers an alternative, albeit less direct, pathway to substituted dihydrobenzofurans. This pericyclic reaction involves a mdpi.commdpi.com sigmatropic rearrangement of an allyl aryl ether to form an ortho-allyl phenol (B47542). nih.gov To synthesize a 2,3-dihydrobenzofuran derivative, a suitably substituted phenol would first be allylated to form an allyl ether. Upon heating, this intermediate undergoes the Claisen rearrangement to introduce the allyl group at the ortho position. Subsequent chemical transformations, such as oxidation and cyclization of the newly introduced allyl group, would be required to form the fused dihydrofuran ring. While a powerful tool for C-C bond formation, this approach is multi-stepped and its application to the direct synthesis of this compound is less common than direct acylation. nih.govresearchgate.net

The 2,3-dihydrobenzofuran core can be constructed through the direct cyclization of appropriately functionalized aromatic precursors. researchgate.net One common strategy involves the intramolecular cyclization of ortho-substituted phenols. For instance, phenols bearing a two-carbon chain with a leaving group at the terminal position can undergo intramolecular Williamson ether synthesis to form the dihydrofuran ring.

Another approach involves the radical cyclization of precursors. Methods utilizing radical formation via 1,6-hydrogen atom transfer followed by a 5-exo-trig cyclization have been reported for the synthesis of 2,3-disubstituted dihydrobenzofurans. researchgate.net These strategies begin with a functionalized aromatic compound and build the heterocyclic ring, after which functional groups like the 5-acetyl group can be introduced or carried through the synthesis.

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry often employs transition metal catalysis to achieve transformations that are difficult or inefficient using classical methods. Palladium catalysis, in particular, has become a powerful tool for the synthesis of heterocyclic compounds, including dihydrobenzofurans.

Palladium-catalyzed reactions are widely used for the synthesis of benzofuran (B130515) and dihydrobenzofuran rings. mdpi.comresearchgate.net These methods often involve the intramolecular cyclization of a precursor containing a phenol and a suitably positioned unsaturated group. For example, a highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, catalyzed by a palladium complex with a chiral phosphine (B1218219) ligand, can produce chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Another strategy is the palladium-catalyzed annulation of ortho-iodophenols with alkynes, which typically leads to benzofurans but can be adapted for dihydrobenzofuran synthesis. nih.gov These catalytic cycles generally involve oxidative addition of palladium to an aryl halide, followed by coordination and insertion of the unsaturated moiety, and finally reductive elimination to form the C-O bond of the heterocycle and regenerate the catalyst. unicatt.it The choice of ligand is crucial for the success and selectivity of these reactions. unicatt.it

Table 2: Examples of Palladium-Catalyzed Systems for Dihydrobenzofuran Synthesis

Catalyst/Precursor Ligand Base Reaction Type Product Type
Pd(OAc)₂ rac-BINAP Cs₂CO₃ Buchwald–Hartwig Cross-Coupling Substituted Aminobenzofurans
[Pd(η³-C₃H₅)Cl]₂ XPhos K₂CO₃ Tsuji–Trost-type Reaction 2-Substituted Benzofurans

This table summarizes catalytic systems used in the synthesis of various benzofuran derivatives, illustrating the versatility of palladium catalysis. mdpi.comunicatt.itacs.org

Copper-Catalyzed Ring Closure Techniques

Copper catalysis has emerged as a powerful tool in the synthesis of benzofurans and their dihydro counterparts due to its low cost, low toxicity, and versatile reactivity. Various copper-catalyzed methods have been developed for the construction of the 2,3-dihydrobenzofuran core. These often involve intramolecular cyclization reactions, which are efficient in forming the heterocyclic ring.

One prominent strategy is the copper-catalyzed aerobic oxidative cyclization of phenols with alkynes. This method allows for the regioselective synthesis of polysubstituted benzofurans in a one-pot procedure, which can then be selectively reduced to the corresponding 2,3-dihydrobenzofurans. The transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne followed by the oxidative cyclization. rsc.orgsemanticscholar.org

Another approach involves the copper-mediated [3+2] oxidative cyclization of N-tosylhydrazones with β-ketoesters, which furnishes 2,3,5-trisubstituted furans. organic-chemistry.org While this method produces a furan (B31954) ring, modifications of the starting materials could potentially be adapted for the synthesis of benzofuran systems. The reaction is valued for its use of an inexpensive metal catalyst and readily available substrates, proceeding with high regioselectivity under convenient operating conditions. organic-chemistry.org

Furthermore, copper-catalyzed cascade reactions have been developed, such as the alkynylation/cyclization/isomerization of aurone-derived azadienes with terminal alkynes, leading to 1,2-dihydrobenzofuro[3,2-b]pyridines. dicp.ac.cn This highlights the potential of copper catalysis in constructing complex fused heterocyclic systems based on the benzofuran core. The optimization of these reactions often involves screening various copper salts, ligands, and bases to achieve high yields. For instance, in the aforementioned cascade reaction, Cu(CH3CN)4BF4 with the XantPhos ligand was identified as the most effective catalytic system. dicp.ac.cn

The following table summarizes representative copper-catalyzed cyclization reactions for the synthesis of furan and benzofuran derivatives.

Reaction TypeCatalyst/ReagentsSubstratesProduct TypeKey Features
Aerobic Oxidative CyclizationCopper catalyst, O2Phenols and alkynesPolysubstituted benzofuransOne-pot, regioselective rsc.orgsemanticscholar.org
[3+2] Oxidative CyclizationCuCl, triallylamine, O2N-tosylhydrazones and β-ketoesters2,3,5-trisubstituted furansInexpensive catalyst, high regioselectivity organic-chemistry.org
Cascade Alkynylation/Cyclization/IsomerizationCu(CH3CN)4BF4/XantPhosAurone-derived azadienes and terminal alkynes1,2-Dihydrobenzofuro[3,2-b]pyridinesHigh yield, synthesis of complex fused systems dicp.ac.cn

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. nih.gov These reactions are particularly useful for creating libraries of structurally diverse compounds for drug discovery and materials science.

For the synthesis of benzofuran derivatives, a one-pot, five-component reaction has been described for the synthesis of tetrazol-benzofuran hybrids. This process involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by a Pd/Cu system. This strategy allows for the formation of six new bonds in a single operation, leading to highly substituted benzofurans. nih.gov

Another example is an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. The use of microwave irradiation in this process significantly shortens reaction times and minimizes the formation of side products, making it a valuable tool for the construction of combinatorial libraries of benzofurans. nih.gov

A notable multicomponent reaction leads to the formation of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid from acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This one-pot telescoped process involves the initial condensation of the components followed by an acid-catalyzed cyclization. The advantages of this protocol include the use of readily available starting materials, high atom economy, and a straightforward work-up procedure that can circumvent the need for chromatographic purification. mdpi.com

The table below provides an overview of selected multi-component reactions for the synthesis of benzofuran derivatives.

Number of ComponentsReaction TypeCatalyst/ReagentsStarting MaterialsProduct TypeKey Features
FiveUgi-azide/Intramolecular CyclizationPd/CuAldehyde, amine, isocyanide, sodium azide, 2-iodophenolTetrazol-benzofuran hybridsHigh bond-forming efficiency, mild conditions nih.gov
ThreeSonogashira Coupling/CyclizationPd catalyst, CuI2-Iodophenol, terminal alkyne, aryl iodide2,3-Disubstituted benzofuransMicrowave-assisted, rapid, good to excellent yields nih.gov
ThreeCondensation/CyclizationEt3N, HCl, AcOHAcetovanillone, 4-methoxyphenylglyoxal, Meldrum's acid2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acidAtom-economical, one-pot, easy work-up mdpi.com

Stereoselective Synthesis of Dihydrobenzofuran Isomers

The development of stereoselective methods for the synthesis of 2,3-dihydrobenzofurans is of significant interest, as the stereochemistry of these molecules can have a profound impact on their biological activity. Various catalytic systems have been employed to achieve high levels of enantioselectivity and diastereoselectivity.

Transition metal-catalyzed intramolecular hydroarylation has proven to be a powerful strategy for the enantioselective synthesis of 2,3-dihydrobenzofurans. For instance, an iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, where a carbonyl group acts as a directing group, affords chiral 3-substituted dihydrobenzofurans in high yields and with high enantioselectivity. nii.ac.jp This method can be integrated into a one-pot sequence starting from readily available allylic carbonates and m-hydroxyacetophenones. nii.ac.jp

Ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation assisted by a chiral transient directing group has also been developed for the synthesis of 2,3-dihydrobenzofurans bearing chiral all-carbon quaternary stereocenters. This approach provides excellent yields and enantioselectivities. researchgate.net

Furthermore, copper-catalyzed asymmetric [3+2] cycloaddition of quinone esters with 2,3-dihydrofuran, using a newly developed Cu(II)/SPDO complex, provides a direct route to 2,3,3a,8a-tetrahydrofuro[2,3-b]benzofurans with high enantioselectivity and diastereoselectivity. nih.gov

A notable synthesis of a racemic form of a 5-acetyl-2,3-dihydrobenzofuran derivative, specifically dl-5-acetyl-2-(1-hydroxymethylvinyl)-2,3-dihydrobenzofuran, has been achieved. deepdyve.com This synthesis starts from dl-tremetone, which is oxidized with selenium dioxide in acetic anhydride to give the corresponding acetoxymethylvinyl derivative, followed by hydrolysis to the alcohol. deepdyve.com This demonstrates a pathway to the target scaffold, which could potentially be rendered stereoselective through the use of chiral reagents or catalysts.

The following table summarizes key stereoselective synthetic methods for dihydrobenzofuran derivatives.

MethodCatalyst/SystemSubstratesProduct FeaturesStereoselectivity
Intramolecular HydroarylationIridium/Chiral Bisphosphinem-Allyloxyphenyl ketonesChiral 3-substituted dihydrobenzofuransHigh enantioselectivity nii.ac.jp
Intramolecular HydroarylationRuthenium(II)/Chiral Transient Directing GroupOlefinsDihydrobenzofurans with all-carbon quaternary stereocentersHigh enantioselectivity (>99% ee) researchgate.net
[3+2] CycloadditionCu(II)/SPDO ComplexQuinone esters and 2,3-dihydrofuran2,3,3a,8a-Tetrahydrofuro[2,3-b]benzofuransHigh enantioselectivity (up to 97.5:2.5 er) and diastereoselectivity nih.gov
Oxidation/HydrolysisSeO2, Ac2O then hydrolysisdl-Tremetonedl-5-acetyl-2-(1-hydroxymethylvinyl)-2,3-dihydrobenzofuranRacemic deepdyve.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. This includes the use of alternative energy sources, renewable starting materials, and reaction conditions that are mild and atom-economical.

Ultrasound-Promoted Synthetic Pathways

Ultrasound irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. scielo.org.zaekb.eg An ultrasound-promoted, stereoselective synthesis of a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives has been developed. scielo.org.zasemanticscholar.org This method utilizes a Claisen-Schmidt condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones under ultrasonic irradiation at ambient temperature. scielo.org.zasemanticscholar.org The benefits of this approach include mild reaction conditions, high yields, purification by non-chromatographic methods, and short reaction times, all of which contribute to a more energy-efficient and waste-reducing process. semanticscholar.org

The reaction conditions for the ultrasound-assisted synthesis of these chalcone derivatives are summarized in the table below.

Reactant 1Reactant 2ReagentsConditionsProductKey Advantages
2,3-Dihydrobenzofuran-5-carbaldehydeSubstituted AcetophenonesNaOH, EthanolUltrasound irradiation, Room temperature(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-oneShort reaction time, high yield, mild conditions, non-chromatographic purification scielo.org.zasemanticscholar.org

Utilization of Renewable Biomass Feedstocks for Furan Derivatives

The use of renewable biomass as a feedstock for the production of valuable chemicals is a cornerstone of green chemistry. Lignocellulosic biomass, which is abundant and non-edible, is a particularly attractive starting material. Fast pyrolysis of biomass is a promising method for producing bio-oil, which contains a variety of chemical compounds.

Recent research has demonstrated the production of 2,3-dihydrobenzofuran from the fast pyrolysis of Dendrocalamus asper (bamboo) biomass. researchgate.net This process can yield significant quantities of 2,3-dihydrobenzofuran, which can then serve as a platform molecule for the synthesis of more complex derivatives, including this compound, through subsequent functionalization reactions such as Friedel-Crafts acylation. Benzofuran itself has been identified as a product of biomass pyrolysis, which can act as a precursor for deactivation of catalysts used in biomass processing. researchgate.net

The conversion of chitin, another abundant biopolymer, into furan derivatives such as 3-acetamido-5-acetylfuran, highlights the potential for producing acetylated furan compounds directly from biomass. jk-sci.com While this is not a direct synthesis of the target molecule, it demonstrates the feasibility of obtaining key structural motifs from renewable sources.

Atom-Economical and Mild Reaction Conditions

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste.

The synthesis of 2,3-dihydrobenzofurans can be achieved through atom-economical methods like intramolecular hydroarylation, which involves the direct addition of an aromatic C-H bond across a double bond. nii.ac.jpnih.gov This approach avoids the use of stoichiometric reagents and minimizes the formation of byproducts.

The development of catalytic reactions that proceed under mild conditions is another key aspect of green chemistry. Many of the transition metal-catalyzed methods for dihydrobenzofuran synthesis, including those using copper, palladium, rhodium, and iridium, can be performed at or near room temperature, reducing energy consumption. nih.govrsc.org For example, the ultrasound-promoted synthesis of dihydrobenzofuran-appended chalcones is carried out at ambient temperature. semanticscholar.org The use of water as a solvent in some copper-catalyzed syntheses of benzofurans further enhances the green credentials of these methods.

Synthetic Utility as a Precursor and Intermediate

This compound is a versatile heterocyclic compound that serves as a valuable precursor and intermediate in the field of organic synthesis. Its structure, featuring a dihydrobenzofuran core with a reactive acetyl group, allows for a wide range of chemical modifications. This makes it a key component in the construction of more complex molecular architectures and a suitable substrate for various chemical transformations. The benzofuran and 2,3-dihydrobenzofuran scaffolds are core components in a large number of biologically active natural and synthetic compounds. acs.org

Building Block for Complex Molecule Synthesis

The molecular framework of this compound is a foundational element for developing more intricate molecules, particularly those with significant biological activity. The dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, and the acetyl group at the 5-position provides a convenient handle for elaboration and functionalization.

Research has demonstrated the utility of the 5-acetyl-benzofuran core in the synthesis of compounds with potential therapeutic applications. For instance, a series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans were synthesized and evaluated for their inhibitory activity against multiple targets linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov The study highlights how the 5-acetyl-benzofuran skeleton serves as a crucial building block for generating a library of derivatives with varying aryl substituents, allowing for the exploration of structure-activity relationships. nih.gov

The table below summarizes the inhibitory activity of selected 5-acetyl-2-aryl-6-hydroxybenzo[b]furan derivatives, illustrating the importance of this scaffold in creating potent enzyme inhibitors. nih.gov

CompoundAryl Substituent (at position 2)α-Glucosidase IC₅₀ (µM)PTP1B IC₅₀ (µM)
2aPhenylNo Activity> 100
2b3-Fluorophenyl4.6515.80
2c4-Fluorophenyl0.111.83
2g4-Methoxyphenyl (B3050149)> 1001.61
2h3,5-Dimethoxyphenyl0.141.28

Data sourced from a study on potential treatments for Type 2 Diabetes. nih.gov

Substrate for Chemical Reactions and Transformations

The chemical reactivity of this compound makes it an excellent substrate for a variety of reactions, enabling the synthesis of a diverse range of derivatives. The acetyl group and the aromatic ring are the primary sites for chemical transformations.

The acetyl group's ketone functionality can undergo a host of well-established chemical reactions. These include:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid, providing a different functional group for further coupling reactions.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, which can then be used in esterification or etherification reactions. evitachem.com

Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. evitachem.com

In a multi-step synthesis of complex benzo[b]furan derivatives, a related compound was strategically modified where an isopropyl group was exchanged for an acetyl group. nih.gov This transformation was crucial to direct a subsequent bromodesilylation reaction to the desired position, preventing competitive bromination at another site on the benzofuran ring. nih.gov This exemplifies the role of the acetyl group as a critical intermediate that influences the regioselectivity of subsequent transformations.

The table below outlines some of the potential chemical transformations involving the 5-acetyl-benzofuran scaffold.

Reaction TypeReagents/ConditionsResulting Functional GroupSynthetic Utility
Oxidation of Acetyl GroupOxidizing agents (e.g., Potassium permanganate)Carboxylic AcidEnables amide or ester formation.
Reduction of Acetyl GroupReducing agents (e.g., Sodium borohydride)Secondary AlcoholPrecursor for ethers, esters, or further oxidation. evitachem.com
Halogenation of Aromatic Ringe.g., N-Bromosuccinimide (NBS)Bromo-substituted ringSubstrate for cross-coupling reactions (e.g., Suzuki, Heck). nih.gov
Wittig ReactionPhosphorus ylideAlkeneCarbon-carbon bond formation for chain extension. mdpi.com

Advanced Characterization and Analytical Research of 5 Acetyl 2,3 Dihydrobenzo B Furan

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methodologies are fundamental in confirming the identity and purity of 5-Acetyl-2,3-dihydrobenzo[b]furan. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each offer unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For instance, in a derivative, 5-acetyl-2-isopropenyl-6-methoxy-2,3-dihydrobenzofuran, specific signals are observed that are characteristic of the dihydrobenzofuran core and its substituents. tandfonline.com Key signals include those for the aromatic protons, the methylene (B1212753) and methine protons of the dihydrofuran ring, and the protons of the acetyl and isopropenyl groups. tandfonline.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the chemical shifts of each carbon atom in the molecule. In derivatives of this compound, distinct resonances are observed for the carbonyl carbon of the acetyl group, the carbons of the aromatic ring, and the carbons of the dihydrofuran moiety. scielo.org.armdpi.com For example, in a related compound, the carbonyl carbon of the acetyl group resonates at approximately 196.72 ppm. ingentaconnect.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.80s-Ar-H
7.79d7.5Ar-H
6.81d7.5Ar-H
5.25dd9.5, 8.5-CH₂CH -O-
5.07s-H₃CC=CH
4.92s-H₃CC=CH
3.37dd15.0, 9.5-CH ₂CH-O-
3.04dd16.0, 8.5-CH ₂CH-O-
2.52s-CH ₃CO
1.74s-CH ₃C=CH₂

Data adapted from a study on a related derivative. tandfonline.com

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

Chemical Shift (δ) ppmAssignment
196.7C=O (acetyl)
164.1C-8 (aromatic)
130.6C-6 (aromatic)
130.5C-5 (aromatic)
127.7C-9 (aromatic)
125.5C-7 (aromatic)
108.7C-4 (aromatic)
85.5C-2 (dihydrofuran)
32.4C-3 (dihydrofuran)
26.4COCH₃

Data adapted from a study on a related derivative. ingentaconnect.com

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum typically displays characteristic absorption bands. A strong absorption band is expected in the range of 1650-1690 cm⁻¹, corresponding to the stretching vibration of the carbonyl group (C=O) in the acetyl moiety. tandfonline.comingentaconnect.com Other significant bands include those for aromatic C=C stretching around 1600 cm⁻¹ and C-O stretching vibrations of the dihydrofuran ring. ingentaconnect.comscielo.org.za

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, C₁₀H₁₀O₂ (m/z = 162.19). sigmaaldrich.comchemspider.com High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by providing a highly accurate mass measurement. tandfonline.commdpi.com The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. Benzo[b]furans typically exhibit characteristic absorption bands. thieme-connect.de For this compound, one would expect to see absorption maxima related to the π → π* transitions of the aromatic ring and the carbonyl group. In a related compound, 5-acetyl-2-[1'-(hydroxymethyl)ethyl]-2,3-dihydrobenzo[b]furan, UV absorption maxima were observed at 260 and 325 nm. ingentaconnect.comphiladelphia.edu.jo

Chiroptical and Conformational Studies

For chiral derivatives of this compound, chiroptical methods are essential for determining the absolute configuration and studying the molecule's three-dimensional structure.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a key technique for assigning the absolute configuration of chiral molecules containing a chromophore, such as the dihydrobenzo[b]furan system. The sign of the Cotton effects in the ECD spectrum, particularly for the ¹Lₐ and ¹Lₑ bands, can be correlated to the stereochemistry of the chiral centers. researchgate.net For dihydrobenzo[b]furan neolignans, the sign of the ¹Lₑ band (around 270-300 nm) is often used to determine the absolute configuration at the stereogenic centers of the furan (B31954) ring. researchgate.net The absolute configuration of new lignans (B1203133) containing the dihydrobenzo[b]furan skeleton has been successfully elucidated using a combination of NMR techniques and ECD spectroscopy based on empirical helicity rules. nih.gov

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a substance with a change in the wavelength of light. For a molecule to be ORD active, it must be chiral. While this compound itself is achiral, derivatives possessing stereocenters in the furan ring exhibit chiroptical properties that can be analyzed by ORD and related techniques like Electronic Circular Dichroism (ECD). researchgate.net

The 2,3-dihydrobenzo[b]furan core is a key chromophore present in many naturally occurring O-heterocyclic compounds. uni-duesseldorf.de The helicity, or the screw-sense twist, of the dihydrofuran ring in chiral derivatives dictates the sign of the Cotton effect observed in their ORD and CD spectra. researchgate.net Specifically, a P-helicity (clockwise twist) or M-helicity (counter-clockwise twist) of the heterocyclic ring can be correlated to a negative or positive Cotton effect, respectively. researchgate.net This relationship is crucial for determining the absolute configuration of chiral dihydrobenzofuran neolignans and other natural products. researchgate.net The analysis of the Cotton effects within the ¹Lₐ (around 220-240 nm) and ¹Lₑ (around 270-300 nm) bands in the spectra allows researchers to assign the absolute configuration at the chiral centers. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Configuration

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Ångstroms. libretexts.org This "through-space" correlation is distinct from techniques like COSY, which show "through-bond" couplings. nii.ac.jp This makes NOESY particularly valuable for determining the relative stereochemistry of substituents on a ring system. libretexts.org

In the context of substituted 2,3-dihydrobenzo[b]furans, NOESY experiments are instrumental in establishing the relative configuration of substituents on the furan ring. For example, in a study of related dihydrobenzofuran derivatives, the observation of a nuclear Overhauser effect (NOE) between specific protons confirmed their trans or cis relationship. nii.ac.jp A cross-peak in a NOESY spectrum between two protons indicates their spatial proximity. If a proton on a substituent at C-2 shows an NOE correlation with a proton at C-3, it provides direct evidence for their relative orientation (syn or anti). researchgate.net This method is routinely used to assign the relative configuration of complex natural products containing the dihydrobenzofuran skeleton. nii.ac.jpresearchgate.net

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of a molecule, provided a suitable single crystal can be grown. acs.org The process involves diffracting a beam of X-rays off the ordered lattice of atoms in the crystal, producing a diffraction pattern from which an electron density map and, ultimately, the full molecular structure can be calculated. libretexts.orgnih.gov

For derivatives of this compound, X-ray crystallography can provide a complete structural picture. For instance, in a study of a related 4-acetyl-2,3-dihydro-1-benzofuran derivative, X-ray analysis revealed that the furan ring adopted an envelope conformation, with one carbon atom out of the plane of the other four atoms. nih.gov The data generated includes precise unit cell dimensions and the conformation of all substituent groups. nih.gov This technique is considered the gold standard for structural elucidation and is often used to confirm assignments made by other spectroscopic methods like NMR. acs.org

Validation and Application in Analytical Chemistry

Beyond structural characterization, this compound plays a role in the practical aspects of analytical chemistry, particularly as a reference material and in quality control.

Role as a Reference Standard in Analytical Method Development

A reference standard is a highly purified compound used as a measurement base in analytical assays. This compound is commercially available from various suppliers with a specified purity, often 97% or higher. calpaclab.comcookechem.com This availability makes it suitable for use as a reference standard in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). When developing a method to quantify related compounds, a well-characterized standard like this compound can be used to calibrate the instrument, determine retention times, and validate method performance characteristics like linearity, accuracy, and precision.

Quality Control Applications in Chemical Research

Quality control (QC) is essential in chemical synthesis to ensure the identity and purity of starting materials, intermediates, and final products. This compound serves as an important building block in the synthesis of more complex molecules, including biologically active compounds like tricyclic libretexts.orgnii.ac.jpgeorganics.sktriazine 1,4-dioxides and acrylamides with KCNQ2 opener activities. cookechem.comchemicalbook.com In this context, its purity must be verified before use to ensure the success and reproducibility of the synthetic route. QC laboratories would use analytical techniques like NMR, GC-MS, and HPLC, often against a certified reference standard, to confirm that the purity of this compound meets the required specifications for research or production applications. georganics.skbldpharm.com

Pharmacological and Biological Research of 5 Acetyl 2,3 Dihydrobenzo B Furan and Its Analogs

Antioxidant Activity Investigations

The antioxidant potential of dihydrobenzofuran derivatives is a significant area of study, focusing on their ability to neutralize harmful free radicals and mitigate oxidative stress, a key factor in numerous disease pathologies.

Mechanisms of Free-Radical Scavenging

The primary mechanism by which phenolic compounds, including dihydrobenzofuran analogs, exert their antioxidant effects is through free-radical scavenging. scienceopen.com This process typically involves the donation of a hydrogen atom from a hydroxyl group on the aromatic ring to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is crucial, as it must be stable enough not to propagate the radical chain reaction. scienceopen.com

Key mechanisms identified for benzofuran (B130515) derivatives include:

Hydrogen Atom Transfer (HAT) : This is a primary pathway where the antioxidant donates a hydrogen atom to the radical. The O–H bond dissociation enthalpy (BDE) is a critical parameter in this mechanism; a lower BDE facilitates easier hydrogen donation. rsc.org For a series of 2,3-dihydrobenzo[b]furan-5-ol and its chalcogen analogs, the homolytic O-H bond dissociation enthalpies were calculated to be between 336 and 340 kJ mol⁻¹, indicating their capacity for hydrogen donation. nih.gov

Sequential Proton Loss Electron Transfer (SPLET) : In polar solvents, the SPLET mechanism can become more significant. This pathway involves the initial deprotonation of the antioxidant followed by electron transfer to the radical. rsc.org

Quantum chemical studies have been instrumental in elucidating these mechanisms, providing data on properties like BDE and proton affinity that govern the radical scavenging activity of phenolic compounds. scienceopen.comrsc.org The structure of the dihydrobenzofuran scaffold, particularly the presence and position of hydroxyl and other substituent groups, significantly influences these properties and, consequently, the dominant scavenging mechanism. scienceopen.comresearchgate.net

Evaluation in Biological Systems and Models

The antioxidant activity of dihydrobenzofuran analogs has been confirmed in various experimental models. These studies assess the compounds' ability to protect against oxidative damage in both chemical and biological environments.

For instance, a novel antioxidant, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, isolated from Penicillium citrinum F5, demonstrated free radical scavenging activity in the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay, with an IC₂₀ value of 10.39 µM. nih.gov The DPPH assay is a standard chemical test used to evaluate the ability of a compound to act as a free radical scavenger.

In more complex biological models, the "antioxidant profile" of 2,3-dihydrobenzo[b]furan-5-ol and its sulfur, selenium, and tellurium analogs was determined. nih.gov This comprehensive evaluation included their capacity to inhibit stimulated lipid peroxidation in liver microsomes. nih.gov Lipid peroxidation is a key process in cellular injury, and its inhibition is a critical marker of antioxidant efficacy. The study found that the antioxidant capacity, as judged by the inhibited rates of peroxidation, increased with heavier chalcogen substitution (Te > Se = S > O). nih.gov Furthermore, newly synthesized 3,3-disubstituted-3H-benzofuran-2-ones demonstrated the ability to significantly reduce intracellular reactive oxygen species (ROS) levels in a cellular model of neurodegeneration using differentiated SH-SY5Y cells exposed to catechol stress. mdpi.com

CompoundAssay/ModelFinding
2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuranDPPH AssayShowed free radical scavenging activity with an IC₂₀ value of 10.39 µM. nih.gov
2,3-dihydrobenzo[b]furan-5-ol Analogs (S, Se, Te)Lipid Peroxidation InhibitionInhibited stimulated peroxidation in liver microsomes; antioxidant capacity increased with heavier chalcogen substitution. nih.gov
3,3-disubstituted-3H-benzofuran-2-onesCellular ROS ModelReduced catechol-induced intracellular ROS production in differentiated SH-SY5Y cells. mdpi.com

Anti-inflammatory Research

Inflammation is a biological response implicated in many diseases. Dihydrobenzofuran derivatives have been investigated for their potential to modulate inflammatory pathways, primarily by targeting key enzymes and signaling cascades.

Inhibition of Cyclooxygenase-2 Activity

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in many tissues, COX-2 is inducible and its expression is elevated during inflammation, where it catalyzes the formation of prostaglandins (B1171923) (PGs), key mediators of pain and inflammation. nih.govresearchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Several dihydrobenzofuran analogs have been identified as selective COX-2 inhibitors. A series of 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans were found to be inhibitors of both 5-lipoxygenase (5-LOX) and COX, with a notable selectivity for the COX-2 isoform. nih.gov Similarly, studies on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of COX-2. researchgate.netnih.gov Molecular docking studies have been employed to understand the binding modes of 2-arylbenzofurans within the active site of COX-2, providing insights into the structural requirements for potent inhibition. nih.govresearchgate.net

Compound ClassKey Structural FeaturesCOX-2 Inhibition Finding
7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans5-keto-substitutionDemonstrated inhibition of COX with selectivity for the COX-2 isoform. nih.gov
Fluorinated DihydrobenzofuransFluorine, bromine, and ester or carboxylic acid groupsInhibited the expression of COX-2 in macrophages. researchgate.netnih.gov
2-ArylbenzofuransUnsubstituted moracin-type and dihydrobenzofuran structuresMolecular docking studies identified binding modes for COX-2 inhibition. nih.gov

Modulation of Inflammatory Responses

Beyond direct enzyme inhibition, dihydrobenzofuran analogs can modulate broader inflammatory responses. This includes reducing the production of various pro-inflammatory mediators. Macrophages, when activated by stimuli like lipopolysaccharides (LPS), release cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as other inflammatory molecules like nitric oxide (NO). mdpi.com

Fluorinated dihydrobenzofuran derivatives have been shown to decrease the secretion of these inflammatory mediators, including prostaglandin (B15479496) E₂ (PGE₂), IL-6, and NO, in LPS-treated macrophages. nih.govnih.gov The anti-inflammatory activity of some benzofuran hybrids has been linked to the suppression of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. mdpi.com For example, certain benzofuran-heterocycle hybrids were found to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the expression of inflammatory genes. mdpi.com

Anticancer and Antitumor Research

The benzofuran and dihydrobenzofuran scaffolds are present in numerous compounds exhibiting significant anticancer and antitumor activities. nih.govnih.govresearchgate.net Research has focused on synthesizing and evaluating derivatives for their cytotoxicity against various cancer cell lines and for their ability to interfere with specific molecular targets involved in cancer progression. nih.gov

Dihydrobenzofuran lignans (B1203133) have been identified as a novel class of antimitotic agents that function by inhibiting tubulin polymerization. acs.orgresearchgate.net Tubulin is a critical component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. One such compound, derived from the dimerization of caffeic acid methyl ester, showed potent activity against several human tumor cell lines, with GI₅₀ (the concentration required for 50% growth inhibition) values as low as <10 nM against some breast cancer cell lines. acs.org

Halogenated derivatives have also shown promise. For example, halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate displayed significant cytotoxic potential against a panel of human cancer cell lines, including those of the prostate, colon, liver, lung, and breast. mdpi.com Similarly, other brominated derivatives of benzofuran have demonstrated significant cytotoxic activity and selectivity for cancer cells over normal cells. nih.govmdpi.com The structure-activity relationship (SAR) analyses suggest that the presence and position of specific groups, such as acetyl and bromomethyl moieties, are crucial for determining the activity and selectivity of these compounds. nih.gov

The anticancer mechanisms of benzofuran derivatives are diverse and can involve the induction of apoptosis, as evidenced by DNA fragmentation and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.govmdpi.com

Compound ClassMechanism/TargetCancer Cell Lines TestedKey Finding
Dihydrobenzofuran LignansInhibition of tubulin polymerization60 human tumor cell lines, including leukemia and breast cancerGI₅₀ value of <10 nM against three breast cancer cell lines for the most active compound. acs.org
Halogen Derivatives of Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCytotoxicityProstate (PC3), Colon (HCT116, SW480, SW620), Liver (HepG2), Lung (A549), Breast (MDA-MB-231)Demonstrated stronger anticancer potential than reference agents in several cell lines. mdpi.com
Brominated Benzofuran DerivativesCytotoxicity, Apoptosis InductionLeukemia (K562, MOLT-4), Cervix Carcinoma (HeLa)Showed significant cytotoxic activity and selectivity for cancer cell lines. nih.gov
Fluorinated DihydrobenzofuransInhibition of proliferation, Apoptosis InductionHuman colorectal adenocarcinoma (HCT116)Inhibited proliferation by approximately 70% and induced apoptosis. researchgate.net

Antimicrobial and Antiviral Studies

The versatile benzofuran scaffold has also been a foundation for the development of new antimicrobial and antiviral agents, addressing the critical need for novel treatments against resistant pathogens. researchgate.netnih.gov

Numerous studies have confirmed the efficacy of benzofuran derivatives against a spectrum of bacteria. In one study, a series of synthesized benzofuran-triazine hybrids were tested against Gram-positive strains (Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (Escherichia coli, Salmonella enteritidis). semanticscholar.org Compound 8e , which features an amino benzothiazole (B30560) moiety, was the most potent, with MIC values ranging from 32 to 125 μg/mL against all tested bacteria. semanticscholar.org

Another investigation revealed that the inhibitory activity of certain benzofuran derivatives was higher against Gram-negative bacteria than Gram-positive bacteria. nih.gov The substitution pattern on the benzofuran ring significantly influences antibacterial potency. nih.gov For instance, compounds with a hydroxyl group at the C-6 position showed excellent activity against all tested strains, with MIC₈₀ values between 0.78-3.12 μg/mL. nih.gov In contrast, blocking this hydroxyl group resulted in a loss of antibacterial activity. nih.gov Sulphonyl derivatives of benzofuran have also been reported to show good to excellent activity, whereas carbonyl derivatives displayed weaker effects. researchgate.net

Compound Class/DerivativeBacterial Strain(s)Observed Activity (MIC)Reference
Benzofuran-triazine hybrid (Compound 8e)E. coli, B. subtilis, S. aureus, S. enteritidis32-125 μg/mL semanticscholar.org
C-6 Hydroxyl BenzofuransGram-positive and Gram-negative strainsMIC₈₀ = 0.78-3.12 μg/mL nih.gov
Mono-benzofuran (Compound 47)B. subtilis70% growth inhibition at 200 μM. nih.gov
Sulphonyl Benzofurans (6b, 6d, 6e, 6f, 6g, 6h)Various bacterial strainsGood to excellent activity. researchgate.net

The benzofuran nucleus is present in natural compounds known for their antifungal properties, such as Cicerfuran and Conocarpan. nih.gov This has prompted the synthesis and evaluation of various analogs for antifungal activity. Halogenated derivatives of 3-benzofurancarboxylic acids, specifically methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, exhibited activity against Candida albicans. researchgate.net

In another study, newly synthesized benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus were screened for antifungal activity. nih.gov Among the tested compounds, derivatives 4b and 4d showed potential antifungal effects. nih.gov The broad-spectrum antifungal potential of benzofuran derivatives makes them an important class of compounds in the search for new antimycotic agents. researchgate.net

Research into benzofuran derivatives has also extended to their potential as antiviral agents. The core benzofuran structure is recognized for its presence in compounds with a wide array of therapeutic properties, including antiviral activity. nih.gov Studies have noted that certain benzofuran derivatives are active as anti-HIV-1 agents, highlighting their potential in the development of treatments for viral infections. nih.gov The structural diversity achievable with the benzofuran scaffold allows for the targeted design of molecules to inhibit various viral processes.

Enzyme Inhibition and Receptor Modulation

Derivatives of 5-Acetyl-2,3-dihydrobenzo[b]furan have been the subject of various pharmacological and biological research studies to determine their potential as modulators of enzyme and receptor activity. This section details the findings related to their interactions with specific biological targets.

α-Glucosidase Inhibitory Properties

Analogs of this compound have demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. A series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans were synthesized and evaluated for their in vitro enzymatic activity. Among the tested compounds, certain substitutions on the 2-aryl ring resulted in significant inhibitory effects. Specifically, the presence of a 4-methoxyphenyl (B3050149) group at the 2-position of the furan (B31954) ring led to a compound with an IC50 value of 0.56 μM. nih.gov Another derivative, with a 3,5-dimethoxyphenyl substitution, also showed strong inhibition with an IC50 value of 0.78 μM. nih.gov Kinetic studies on this 3,5-dimethoxyphenyl derivative identified it as a competitive inhibitor of α-glucosidase. nih.gov

In a separate line of research, a broader class of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety were also found to be potent α-glucosidase inhibitors. All synthesized compounds in this series exhibited IC50 values ranging from 0.645 to 94.033 μM, which is significantly more potent than the standard inhibitor acarbose (B1664774) (IC50 = 452.243 ± 54.142 µM). nih.gov The most promising compound from this series, featuring a 1,3-thiazole-2-thiol (B7767642) moiety, displayed an IC50 value of 0.645 ± 0.052 μM and was identified as a noncompetitive inhibitor. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of this compound Analogs and Other Furan Derivatives
CompoundSubstitutionIC50 (μM)Type of Inhibition
5-acetyl-2-(4-methoxyphenyl)-6-hydroxybenzo[b]furan4-methoxyphenyl0.56Not specified
5-acetyl-2-(3,5-dimethoxyphenyl)-6-hydroxybenzo[b]furan3,5-dimethoxyphenyl0.78Competitive
2,5-disubstituted furan derivative (III-24)Contains 1,3-thiazole-2-thiol moiety0.645 ± 0.052Noncompetitive
Acarbose (Standard)-452.243 ± 54.142Not specified

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) signaling pathways, making it a significant target for the treatment of type 2 diabetes. nih.govnih.gov Research has shown that this compound analogs can act as inhibitors of this enzyme. In the same study of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, the 3,5-dimethoxyphenyl substituted derivative, which was also active against α-glucosidase, demonstrated the highest inhibitory activity against PTP1B. nih.gov

Further studies on other 2-arylbenzofuran analogs have also revealed potent PTP1B inhibitory activity. A selection of these compounds, isolated from the root bark of Morus alba, showed IC50 values ranging from 3.11 to 53.47 µM. nih.gov The most active of these was Mulberrofuran D2, with an IC50 of 3.11 µM, followed by Mulberrofuran D (IC50 = 11.61 µM) and Morusalfuran B (IC50 = 12.00 µM). nih.gov These findings highlight the potential of the 2-arylbenzofuran scaffold as a promising class of PTP1B inhibitors. nih.gov

Table 2: PTP1B Inhibitory Activity of Benzofuran Analogs
CompoundIC50 (μM)
Mulberrofuran D23.11 ± 0.10
Mulberrofuran D11.61 ± 0.19
Morusalfuran B12.00 ± 0.75
Sanggenofuran A31.85 ± 2.98
Mulberrofuran H53.47 ± 12.5
Ursolic Acid (Standard)7.47

Interaction with Enzymes in Oxidative Stress Pathways

Certain analogs of this compound have been investigated for their antioxidant properties and their ability to interact with enzymes involved in oxidative stress. In a study of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, the antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging method. nih.gov The most effective DPPH scavenger was the ortho-hydroxy substituted 5-acetyl-2-(3,5-dimethoxyphenyl)benzo[b]furan, which exhibited an IC50 value of 6.28 μM. nih.gov The presence of a free hydroxyl group was deemed essential for the antioxidant activity of these compounds. nih.gov

Another study focused on the "antioxidant profile" of 2,3-dihydrobenzo[b]furan-5-ol and its thio, seleno, and telluro analogues. This research determined their capacity to inhibit stimulated lipid peroxidation and their reactivity towards tert-butoxyl radicals. nih.gov The antioxidant capacity, as measured by the inhibited rates of peroxidation, was found to increase with the heavier chalcogen substitutions. nih.gov

Adrenoreceptor Antagonist and Partial Agonist Properties

While direct research on the adrenoreceptor activity of this compound is limited, studies on the broader class of benzofuran derivatives have indicated interactions with these receptors. For instance, the benzofuran derivative Bufuralol is known as a nonselective β-adrenoceptor antagonist. nih.gov Additionally, research has been conducted on the metabolism of substituted benzofuran beta-adrenergic blocking agents. This suggests that the benzofuran scaffold is a viable structure for developing compounds that target adrenoceptors. However, specific data on the antagonist or partial agonist properties of this compound or its close analogs at α- or β-adrenoceptors are not extensively documented in the available literature.

Serotonin-3 (5-HT3) Receptor Antagonism

Dopamine (B1211576) D1 Receptor Antagonism

The dopamine D1 receptor is a G protein-coupled receptor involved in various neurological processes. nih.gov There is a lack of direct scientific evidence evaluating this compound or its immediate analogs as dopamine D1 receptor antagonists. The classic D1 receptor antagonist, SCH23390, belongs to the benzazepine chemical class. nih.govgoogle.com While the broader benzofuran class has been explored for various central nervous system activities, specific screening for D1 receptor antagonism is not prominently featured in the existing research literature for compounds with the this compound scaffold.

Other Biological Activities under Investigation

Beyond the primary pharmacological applications, research into this compound and its analogs has uncovered a range of other potential therapeutic activities. These investigations have explored the diuretic, antihypertensive, analgesic, and spinal reflex depressing effects of various derivatives, revealing promising avenues for the development of new therapeutic agents.

Diuretic Activities of Derivatives

A notable area of investigation has been the diuretic potential of 2,3-dihydro-5-acyl-2-benzofurancarboxylic acids, a class of compounds structurally related to this compound. Research has shown that these derivatives can act as a novel class of uricosuric diuretics nih.gov. The diuretic and saluretic (salt-excreting) properties are primarily attributed to the (+)-enantiomer of these compounds, while the (-)-enantiomer is responsible for their uricosuric (uric acid-excreting) effects nih.gov. This stereospecificity highlights the importance of the three-dimensional structure of these molecules in their interaction with biological targets.

One key derivative, 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid, demonstrated significant diuretic activity in studies involving rats, dogs, and chimpanzees nih.govnih.gov. The diuretic and natriuretic (sodium-excreting) effects of the racemic mixture and the d-isomer are believed to stem from their action on the thick ascending limb of the loop of Henle in the kidney nih.gov. The l-isomer, in contrast, was found to be uricosuric but lacked diuretic properties nih.gov.

Furthermore, synthetic studies have been conducted on 5-(3,3-N,S-substituted-2-propenoyl)-2,3-dihydro-2-benzo[b]furancarboxylic acids, which were prepared from 5-acetyl derivatives of 2,3-dihydro-2-benzo[b]furancarboxylic acid esters. Several of these synthesized compounds exhibited potent natriuretic activities in both rats and mice, further underscoring the potential of this chemical scaffold in the development of new diuretics nih.gov.

The following table summarizes the diuretic activities of selected 2,3-dihydrobenzofuran (B1216630) derivatives.

Compound/DerivativeSpeciesActivityKey Findings
2,3-Dihydro-5-acyl-2-benzofurancarboxylic acidsRat, Dog, ChimpanzeeDiuretic, Uricosuric(+) enantiomer is diuretic; (-) enantiomer is uricosuric. nih.gov
6,7-Dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid (racemate and d-isomer)Chimpanzee, Dog, RatDiuretic, NatriureticActs on the thick ascending limb of Henle's loop. nih.gov
6,7-Dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid (l-isomer)Chimpanzee, Dog, RatUricosuricDevoid of diuretic action. nih.gov
5-(3,3-N,S-substituted-2-propenoyl)-2,3-dihydro-2-benzo[b]furancarboxylic acid derivativesRat, MouseNatriureticShowed potent activity. nih.gov

Antihypertensive Properties

The investigation into the cardiovascular effects of 2,3-dihydrobenzofuran analogs has also revealed potential antihypertensive properties. While direct studies on this compound are limited, research on related structures provides insights into the potential of this compound class for managing hypertension.

Benzofuran derivatives, in general, have been recognized for their potential effectiveness in chronic diseases such as hypertension. The structural features of the benzofuran core can be modified to design novel therapies with enhanced efficacy.

Analgesic and Spinal Reflex Depressing Effects

The analgesic potential of 2,3-dihydrobenzofuran derivatives has been another area of active research. These compounds have shown promise in models of pain and inflammation, suggesting their potential as a basis for the development of new pain management therapies.

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated anti-inflammatory effects, which are often linked to analgesic properties. Some of these compounds have been shown to significantly decrease the production of inflammatory mediators.

Furthermore, certain 2,3-dihydro-1-benzofuran derivatives have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists. The activation of CB2 receptors is an emerging therapeutic target for the treatment of neuropathic pain, a type of chronic pain that is often difficult to manage with traditional analgesics.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of the Acetyl Group on Reactivity and Biological Activity

The acetyl group at the 5-position of the 2,3-dihydrobenzofuran (B1216630) ring is a critical determinant of the molecule's chemical reactivity and biological activity. This functional group enhances the compound's aromatic properties and serves as a key site for chemical modifications. The acetyl group can undergo nucleophilic substitution, allowing for the introduction of various other functional groups, and it can be reduced to form corresponding alcohols, which may possess different biological profiles. Its presence is associated with a range of biological activities, including potential antioxidant, anti-inflammatory, and anticancer effects.

Derivatives where the acetyl group is modified demonstrate how changes at this position can modulate activity. For example, the conversion of the acetyl group into a propenoate moiety, as seen in Methyl 2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)propenoate, creates an ester with its own distinct physicochemical properties that may influence its interactions with biological targets. Furthermore, research on related benzofuran (B130515) structures has shown that substitution on the acetyl group, such as the introduction of halogens, can increase cytotoxicity against cancer cell lines. Specifically, derivatives with two halogen substitutions on the acetyl group were active against Gram-positive cocci, whereas those with a single halogen were not.

Influence of the Fused Ring System on Biological Profile

The 2,3-dihydrobenzofuran core, a fused ring system composed of a benzene (B151609) ring and a dihydrofuran ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in numerous bioactive natural products and synthetic compounds, conferring a wide array of pharmacological properties. The unique three-dimensional shape and electronic properties of the dihydrobenzofuran system make it an ideal candidate for the development of novel pharmaceutical agents.

The fused ring system has been associated with diverse biological activities, including:

Anticancer and antitumor effects.

Antioxidant properties.

Anti-inflammatory, analgesic, and antimicrobial activities.

Potential as agents for treating neurological disorders.

The rigidity and specific conformation of the dihydrobenzofuran ring system can effectively model the binding conformations of more flexible parent compounds, leading to equal or surpassed biological activity. The interaction of this fused ring system with biological targets, such as the π–π stacking wit

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on benzofuran (B130515) derivatives have been employed to understand their structural and electronic properties.

Optimized Molecular Structures

The first step in a DFT study is typically the optimization of the molecular geometry to find the lowest energy conformation. For related 2,3-dihydrobenzofuran (B1216630) linked chalcones, the B3LYP/6-311G(d,p) level of theory has been used to determine the ground state energy and the most stable molecular structure uj.ac.zaresearchgate.net. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For 7-acetyl-2-aryl-5-nitrobenzofurans, a related class of compounds, the acetyl moiety has been observed to be twisted from the co-planarity of the benzofuran scaffold uj.ac.za.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For some 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, the HOMO→LUMO gap has been calculated to be around 3.2-3.3 eV uj.ac.za. In studies of other dihydrobenzofuran-linked chalcones, the HOMO is often found to be distributed over the dihydrobenzofuran ring, indicating that this region is susceptible to electrophilic attack researchgate.net.

Interactive Table: Frontier Molecular Orbital Energies of Related Benzofuran Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
5-acetyl-2-(4-methoxyphenyl)-6-hydroxybenzo[b]furanData not availableData not available3.2
5-acetyl-2-(p-tolyl)-6-hydroxybenzo[b]furanData not availableData not available3.3

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. In MESP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For dihydrobenzofuran-linked chalcones, the electronegative region is often located over the oxygen atoms, while the electropositive region is found over the hydrogen atoms of the five-membered ring researchgate.net.

Reactivity Descriptors

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).

Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule ( χ²/2η ).

These parameters have been calculated for various benzofuran derivatives to understand their reactivity profiles researchgate.net.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinities with Biological Targets

Molecular docking studies have been performed on derivatives of 5-acetyl-2,3-dihydrobenzo[b]furan to predict their binding affinities with various biological targets. For instance, 5-acetyl-2-aryl-6-hydroxybenzo[b]furans have been docked against targets related to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) nih.gov. In these studies, the interactions between the ligand and the active site residues of the protein are analyzed, and a docking score is calculated to estimate the binding affinity. Similarly, other benzofuran derivatives have been studied for their potential as antibacterial agents through molecular docking with bacterial proteins researchgate.net. The specific binding affinities and interactions are highly dependent on the exact structure of the ligand and the target protein.

Correlation with Experimental Biological Activities

Computational studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) analyses, have become instrumental in elucidating the mechanisms behind the biological activities of dihydrobenzofuran derivatives. These theoretical models provide a bridge between the chemical structure of a compound and its observed biological efficacy, such as anticancer or antimicrobial activities.

Research on derivatives of the core benzofuran structure has demonstrated a strong correlation between computational predictions and experimental outcomes. For instance, studies on various benzofuran derivatives have successfully used molecular docking to predict their binding affinity to biological targets like enzymes or receptors. researchgate.netnih.gov These predictions often align well with in vitro experimental data, validating the computational models.

A notable example involves a series of 7-acetyl-2-aryl-5-nitrobenzofurans, which are structurally related to this compound. In this research, computational tools like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and molecular docking were employed to investigate the compounds' properties. uj.ac.zauj.ac.za The theoretical findings were then compared against in vitro antiproliferative tests on human cancer cell lines (MDA-MB-231 and Caski). uj.ac.za

One derivative, 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one, showed significant anticancer activity, particularly against the MDA-MB-231 cell line, with an IC50 value of 5.13 ± 0.86 µM. uj.ac.zauj.ac.za Molecular docking studies suggested that the most active compounds interacted effectively with the active site residues of target proteins like protease and FKBP12-mTOR. uj.ac.zauj.ac.za This strong correlation between the predicted binding interactions and the experimentally determined cytotoxic activity highlights the predictive power of computational methods in drug discovery.

The following table summarizes the experimental biological activity for a key derivative investigated through computational studies:

CompoundCancer Cell LineExperimental IC50 (µM)Standard (Camptothecin) IC50 (µM)
1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-oneMDA-MB-2315.13 ± 0.8624.69 ± 0.26
1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-oneCaski26.96 ± 4.978.96 ± 0.23

Data sourced from studies on structurally related 7-acetyl-benzofuran derivatives. uj.ac.zauj.ac.za

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) investigations for these derivatives indicated drug-like characteristics and a favorable safety profile, suggesting their potential as therapeutic agents. uj.ac.za

Emerging Research Areas and Future Directions

Exploration of Novel Synthetic Pathways

The synthesis of 5-Acetyl-2,3-dihydrobenzo[b]furan and its derivatives is an active area of research, with a focus on developing more efficient and versatile methods. Traditional approaches often involve the Friedel-Crafts acylation of 2,3-dihydrobenzofuran (B1216630). One established method involves reacting 2,3-dihydrobenzofuran with acetyl chloride in dichloromethane (B109758) at low temperatures.

However, researchers are increasingly exploring innovative strategies to access the dihydrobenzofuran core. These include:

Palladium-Catalyzed Reactions: Palladium-catalyzed intramolecular cyclization and coupling reactions have emerged as powerful tools for constructing the dihydrobenzofuran skeleton. For instance, methods involving the Heck/Cacchi reactions of aryl iodide-joined alkenes with o-alkynylanilines have been developed to produce dihydrobenzofuran derivatives with high yields and enantioselectivity.

Rhodium-Catalyzed Synthesis: Rhodium-based catalysts are being employed for the asymmetric C–H functionalization of phenoxyacetamides with diazooxindoles to create spirooxindoyl-substituted dihydrobenzofuran derivatives.

Metal-Free Approaches: Visible-light-induced photocatalyst-free three-component radical cascade bicyclization presents a novel, metal-free approach to synthesizing difluoroamidosulfonylated dihydrobenzofurans.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for the synthesis of benzofuran (B130515) derivatives, which can be precursors to their dihydro counterparts. These methods often operate under mild, transition-metal- and oxidant-free conditions.

The exploration of these novel pathways aims to improve reaction efficiency, yield, and stereoselectivity, while also allowing for the introduction of a wider range of functional groups to create diverse libraries of this compound analogs for further investigation.

Advanced Pharmacological Screening and Target Identification

Derivatives of 2,3-dihydrobenzofuran have demonstrated a wide spectrum of pharmacological activities, prompting extensive screening of compounds like this compound and its analogs. The core dihydrobenzofuran scaffold is present in numerous compounds with potential therapeutic applications.

Key areas of pharmacological investigation include:

Anticancer Activity: Dihydrobenzofuran lignans (B1203133) have been identified as a new class of potential antitumor agents that function by inhibiting tubulin polymerization. Some derivatives have shown significant activity against various cancer cell lines, including leukemia and breast cancer. The introduction of specific substituents, such as a 3,4,5-trimethoxybenzoyl group, has been shown to be crucial for antiproliferative activity.

Antimicrobial and Antiviral Properties: Benzofuran derivatives have shown promise as antibacterial, antifungal, and antiviral agents. For instance, certain derivatives have exhibited activity against Mycobacterium tuberculosis and various viruses.

Antioxidant and Anti-inflammatory Effects: The antioxidant properties of dihydrobenzofuran derivatives are a significant area of interest. Some studies suggest they may help mitigate oxidative stress.

Neurological Activity: The dihydrobenzofuran scaffold is a component of compounds with activity as serotonin-3 (5-HT3) receptor antagonists, suggesting potential applications in managing conditions like nausea and vomiting.

Advanced screening techniques are being employed to identify the specific biological targets of these compounds. This includes high-throughput screening against panels of human tumor cell lines and specific enzyme assays. Identifying the precise molecular targets is crucial for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents.

Integration of Computational Methods in Drug Discovery

Computational methods are playing an increasingly vital role in the discovery and development of drugs based on the this compound scaffold. These in silico approaches accelerate the research process by predicting the biological activity and physicochemical properties of compounds before they are synthesized.

Key computational techniques being applied include:

Molecular Docking: This technique is used to predict the binding affinity and interaction of dihydrobenzofuran derivatives with specific biological targets, such as enzymes and receptors. For example, molecular docking studies have been used to investigate the interaction of benzofuran derivatives with targets like Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis and the NarL protein.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This information is then used to predict the activity of new, unsynthesized derivatives.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This helps to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity early in the drug discovery pipeline.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, helping to understand the stability of the interaction.

The integration of these computational methods allows for a more rational and targeted approach to drug design, saving time and resources by prioritizing the synthesis of compounds with the highest potential for therapeutic success.

Development of Environmentally Sustainable Synthetic Strategies

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize the environmental impact of chemical processes.

Key green chemistry approaches include:

Use of Greener Solvents: Researchers are exploring the use of more environmentally friendly solvents, such as water or solvent-free reaction conditions.

Catalysis: The use of catalysts, including biocatalysts and nanocatalysts like ZnO-nanorods, can lead to more efficient reactions with less waste.

Energy Efficiency: Methods that operate at ambient temperature and pressure, such as ultrasound-promoted synthesis, are being developed to reduce energy c

Q & A

Q. What is the molecular structure of 5-acetyl-2,3-dihydrobenzo[b]furan, and how does its acetyl group influence reactivity?

The compound (C₁₀H₁₀O₂) features a dihydrobenzo[b]furan core with a ketone group at the 5-position. The acetyl group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic substitution or condensation reactions. This structural feature also increases solubility in polar solvents, facilitating its use as a synthetic intermediate . The dihydrofuran ring restricts conformational flexibility, potentially improving binding specificity in biological systems .

Q. What are the standard laboratory-scale synthesis protocols for this compound?

A common method involves Friedel-Crafts acylation of 2,3-dihydrobenzo[b]furan with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of dihydrobenzo[b]furan to acetyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization .

Q. What biological activities have been reported for this compound, and what assays are used to validate them?

Preliminary studies indicate antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and antiproliferative effects in cancer cell lines (e.g., IC₅₀: 20–50 µM in MCF-7). Assays include broth microdilution for antimicrobial testing and MTT/WST-1 assays for cytotoxicity. Mechanistic hypotheses involve membrane disruption (via logP analysis) or kinase inhibition, though target validation requires further proteomic or transcriptomic profiling .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or selectivity?

Strategic modifications include:

  • Electron-withdrawing groups (e.g., nitro at C-7) to increase electrophilicity for covalent binding .
  • Heteroatom substitution (e.g., sulfur for oxygen in the furan ring) to alter metabolic stability .
  • Chiral derivatization at C-2/C-3 to exploit stereoselective interactions with biological targets . Computational tools (e.g., DFT for charge distribution analysis, molecular docking for target prediction) guide rational design .

Q. How should researchers address contradictory data in reported biological activities?

Discrepancies may arise from:

  • Purity variances : Validate compound integrity via HPLC (>95% purity) and NMR (absence of dihydrofuran ring-opening byproducts) .
  • Assay conditions : Standardize cell culture media (e.g., FBS concentration affects solubility) and control for oxidative degradation (use antioxidants like BHT) .
  • Biological replicates : Perform dose-response curves in triplicate across independent experiments to ensure reproducibility .

Q. What advanced analytical methods are critical for characterizing this compound derivatives?

  • LC-HRMS : Confirms molecular formula and detects trace impurities (<0.1%) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing effects, relevant for solid-state reactivity .
  • In situ FTIR : Monitors reaction kinetics during synthesis (e.g., acetyl group incorporation) .

Q. What mechanistic hypotheses explain its anticancer activity, and how can they be tested?

Proposed mechanisms include:

  • ROS induction : Measure intracellular ROS levels via DCFH-DA fluorescence .
  • Topoisomerase inhibition : Use DNA relaxation assays with supercoiled plasmid DNA .
  • Apoptosis modulation : Conduct flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays . Target deconvolution can employ thermal shift assays (TSA) or CRISPR-Cas9 knockout screens .

Methodological Considerations

Q. How to optimize solvent systems for reactions involving this compound?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitutions but may promote acetyl group hydrolysis.
  • Green solvents (e.g., cyclopentyl methyl ether) balance reactivity and environmental safety .
  • Solvent-free conditions (microwave-assisted synthesis) reduce side reactions in cyclization steps .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Prodrug design : Mask the acetyl group as an ester (e.g., pivaloyloxymethyl) to improve pharmacokinetics .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability and reduce off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.